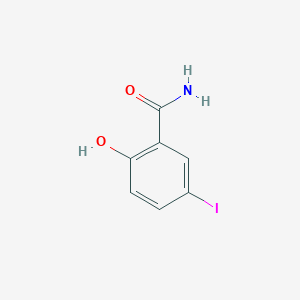

2-Hydroxy-5-iodobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATPWLOVEIACJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312725 | |

| Record name | 2-Hydroxy-5-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18179-40-3 | |

| Record name | 2-Hydroxy-5-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18179-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Historical Synthesis of Salicylamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical and key synthetic routes for salicylamide (B354443) (o-hydroxybenzamide), a compound with a long history as an analgesic and antipyretic agent. This document details the evolution of its synthesis, presenting quantitative data, detailed experimental protocols, and process workflows to support researchers and professionals in the field of drug development and organic synthesis.

Introduction

Salicylamide has been a subject of chemical synthesis for over a century, with various methods developed to improve yield, purity, and economic viability. Its journey from early laboratory preparations to large-scale industrial production reflects the advancements in organic chemistry. This guide explores the core synthetic strategies, including the ammonolysis of salicylate (B1505791) esters, the "Salol reaction," and more direct approaches from common starting materials like salicylic (B10762653) acid and phenol (B47542).

Key Synthetic Routes

The synthesis of salicylamide has primarily revolved around several key chemical transformations. The choice of a particular route has historically been dictated by factors such as the availability and cost of starting materials, desired product purity, and scalability.

Ammonolysis of Methyl Salicylate

The ammonolysis of methyl salicylate stands out as a prevalent industrial method for producing salicylamide.[1] This process involves the direct reaction of methyl salicylate with ammonia (B1221849), typically under pressure, to facilitate the conversion of the methyl ester to the primary amide.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Methyl Salicylate | [2][3] |

| Reagent | Ammonia (gas or aqueous) | [2][3][4] |

| Solvent | Toluene (B28343) or Water | [2][3][4] |

| Temperature | 30-70 °C | [4] |

| Pressure | 0.25-0.35 MPa | [3] |

| Reaction Time | 5-6 hours | [3] |

| Yield | 87.8-98.4% | [3][4] |

| Purity | >99.8% | [4] |

Experimental Protocol: Ammonolysis of Methyl Salicylate

This protocol is based on a high-yield method described in patent literature.[3]

Materials:

-

Methyl salicylate (150 kg)

-

Toluene (450 kg)

-

Ammonia gas

Equipment:

-

1000 L stainless steel reactor capable of handling pressure

-

Heating and cooling system

-

Stirrer

-

Gas inlet for ammonia

-

Condenser for solvent recovery

-

Crystallizer

-

Centrifuge

Procedure:

-

Charge the stainless steel reactor with 150 kg of methyl salicylate and 450 kg of toluene.

-

Heat the mixture to 40-45 °C while stirring.

-

Continuously introduce ammonia gas into the reactor, maintaining the reaction temperature at 40-45 °C and the pressure at 0.3-0.35 MPa.

-

Continue the ammoniation reaction for 5.5 hours.

-

After the reaction is complete, stop the ammonia gas feed.

-

Heat the reaction mixture to recover toluene and the methanol (B129727) byproduct via distillation.

-

Cool the residual material to 25 °C to induce crystallization.

-

Separate the crystallized salicylamide from the mother liquor by centrifugation.

-

The resulting salicylamide can be dried. This process is reported to yield a product with 98.4% purity.[3]

Experimental Workflow: Ammonolysis of Methyl Salicylate

Caption: Experimental workflow for the industrial synthesis of salicylamide via ammonolysis of methyl salicylate.

The Salol Reaction

A historically significant method for preparing salicylamides is the "Salol reaction," named after the common name for phenyl salicylate. This process involves the aminolysis of phenyl salicylate by heating it with an amine. The earliest mention of this process dates back to M. Schopff in 1892.[5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Phenyl Salicylate ("Salol") | [5][6] |

| Reagent | Amine (e.g., o-toluidine, aniline) | [5][6] |

| Solvent | 1,2,4-trichlorobenzene (or neat) | [6] |

| Temperature | 180-205 °C | [6][7] |

| Reaction Time | 2-3.5 hours | [6][7] |

| Yield | 71-77% (for substituted salicylanilides) | [5][8] |

Experimental Protocol: The Salol Reaction (for Salicyl-o-toluide)

This protocol is adapted from a procedure for the synthesis of salicyl-o-toluide.[6]

Materials:

-

Phenyl salicylate ("Salol") (42.8 g, 0.2 mole)

-

o-toluidine (26.7 g, 0.25 mole)

-

1,2,4-trichlorobenzene (60 g)

-

Decolorizing carbon (e.g., Norit) (3 g)

-

Ligroin (b.p. 90-120 °C) (75 ml)

Equipment:

-

Flask

-

Vigreux column (30 cm)

-

Heating mantle

-

Distillation apparatus

-

Buchner funnel and filter flask

Procedure:

-

In a flask equipped with a Vigreux column, combine phenyl salicylate, o-toluidine, and 1,2,4-trichlorobenzene.

-

Heat the mixture to its boiling point. Phenol, a byproduct of the reaction, will begin to distill. The temperature will rise from approximately 183 °C to 187 °C within the first hour.

-

Continue heating until the temperature reaches 202 °C and a total of 45-46 g of distillate has been collected.

-

Remove the flask from the heat and add 3 g of decolorizing carbon and 10 ml of trichlorobenzene.

-

Heat the mixture to boiling and perform a hot filtration by suction.

-

Allow the filtrate to cool and stand in an ice chest overnight to crystallize.

-

Filter the crystalline product by suction.

-

Slurry the collected crystals with 75 ml of ligroin at 35-40 °C and filter again.

-

Dry the final product, salicyl-o-toluide, to a constant weight.

Experimental Workflow: The Salol Reaction

Caption: Generalized workflow for the synthesis of salicylamides via the Salol reaction.

Synthesis from Salicylic Acid and Urea (B33335)

A more direct approach to salicylamide involves the reaction of salicylic acid with urea, often in the presence of a catalyst like boric acid. This method provides a route from a readily available starting material.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Salicylic Acid | [9][10] |

| Reagent | Urea | [9][10] |

| Catalyst | Boric Acid | [9][10] |

| Temperature | ~180 °C | [9][10] |

| Reaction Time | 2 hours | [9][10] |

| Yield | 31-89% | [10] |

Experimental Protocol: Synthesis from Salicylic Acid and Urea

This protocol is based on a laboratory-scale synthesis.[10]

Materials:

-

Salicylic acid (10.5 g)

-

Urea (carbamide) (13.6 g)

-

Boric acid (0.8 g)

-

10% aqueous ammonia solution (5 ml)

-

10 M Hydrochloric acid (40 ml)

-

Distilled water (50 ml)

Equipment:

-

125 ml Erlenmeyer flask

-

Water trap

-

Sand bath or heating mantle

-

Beaker

-

Buchner funnel and filter flask

Procedure:

-

Combine salicylic acid, urea, and boric acid in the Erlenmeyer flask.

-

Connect the flask to a water trap.

-

Heat the mixture in a sand bath to 180 °C for 2 hours. The mixture will melt.

-

After 2 hours, allow the reaction mixture to cool.

-

Add 50 ml of distilled water and 5 ml of 10% aqueous ammonia solution.

-

Boil the solution for 5 minutes.

-

Chill the solution in an ice bath.

-

Acidify the chilled solution by adding 40 ml of 10 M hydrochloric acid.

-

Collect the precipitated salicylamide by filtration.

-

The crude product can be purified by recrystallization from hot water.

Logical Relationship of Key Synthetic Routes

Caption: Interrelationship of the primary starting materials and synthetic pathways to salicylamide.

Direct Synthesis from Phenol and Urea

Another direct synthesis route that has been explored involves the reaction of phenol with urea over a solid base catalyst.[11] This method represents an effort to utilize inexpensive and readily available starting materials.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Phenol | [11][12] |

| Reagent | Urea | [11][12] |

| Catalyst | Solid base (e.g., MgO, ZnO, K/MgO) | [11][13] |

| Temperature | 140-235 °C | [11][12] |

| Pressure | 0.1-3.5 MPa | [11] |

| Reaction Time | 1-24 hours | [11] |

| Yield | 34-43% | [12] |

Experimental Protocol: Catalytic Synthesis from Phenol and Urea

This protocol is based on a catalytic method described in the literature.[12]

Materials:

-

Phenol (0.25 mol)

-

Urea (0.017 mol)

-

Zinc oxide (ZnO) catalyst (0.10 g)

Equipment:

-

Batch reactor

-

Heating system with temperature control

-

Stirrer

Procedure:

-

Charge the batch reactor with phenol, urea, and the zinc oxide catalyst.

-

Seal the reactor and begin stirring.

-

Heat the reaction mixture to 235 °C.

-

Maintain the reaction at this temperature for the desired reaction time (e.g., 12 hours).

-

After the reaction, cool the reactor and recover the product mixture.

-

The salicylamide can be isolated and purified using standard techniques such as crystallization.

Purification of Salicylamide

For most applications, particularly in the pharmaceutical industry, salicylamide synthesized via these methods requires purification. Recrystallization is a commonly employed technique.[7]

General Recrystallization Protocol:

-

Dissolution: Dissolve the crude salicylamide in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or an ethanol/water mixture.[7]

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat to a boil for a few minutes.

-

Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals to remove any residual solvent.

Conclusion

The synthesis of salicylamide has evolved from early methods like the Salol reaction to more efficient and industrially scalable processes such as the ammonolysis of methyl salicylate. More recent research has focused on direct synthesis from inexpensive feedstocks like phenol and urea, driven by the principles of green chemistry. This guide provides a foundational understanding of these key synthetic routes, offering valuable insights for chemists and pharmaceutical scientists involved in the synthesis and development of related compounds. The provided protocols and data serve as a practical reference for laboratory work and process optimization.

References

- 1. CN105646269A - Synthetic method of salicylamide - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation method of salicylamide - Eureka | Patsnap [eureka.patsnap.com]

- 4. US2570502A - Preparation of salicylamide - Google Patents [patents.google.com]

- 5. EP0144204B1 - Process for preparing salicylamide compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Process for preparing salicylamide compounds - Patent 0143628 [data.epo.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Sciencemadness Discussion Board - Preparation of 2-aminophenol from Salicylic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. CN100369889C - A kind of method of synthesizing salicylamide - Google Patents [patents.google.com]

- 12. organic chemistry - Reaction of urea with phenol in acidic medium: Formation of salicylamide? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Development of Iodinated Salicylamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated salicylamides are a class of aromatic compounds characterized by a salicylamide (B354443) backbone with one or more iodine substituents. This class of molecules has garnered significant attention in the pharmaceutical and veterinary sciences due to their potent biological activities. Initially recognized for their anthelmintic properties, their therapeutic potential has expanded to include anticancer, antiviral, and antibacterial applications. This technical guide provides an in-depth overview of the core aspects of the discovery and development of key iodinated salicylamides, namely niclosamide (B1684120), closantel (B1026), and rafoxanide (B1680503). It covers their synthesis, mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Core Iodinated Salicylamides: Synthesis and Mechanism of Action

The foundational structure of these compounds is derived from salicylic (B10762653) acid, which undergoes iodination and subsequent amidation to yield the final active molecules.

Synthesis of Key Intermediates and Final Compounds

A crucial step in the synthesis of many iodinated salicylamides is the iodination of salicylic acid to form 3,5-diiodosalicylic acid. This can be achieved by reacting salicylic acid with iodine monochloride in glacial acetic acid.[1] Alternatively, elemental iodine can be used as the iodinating agent in an ethanol (B145695) solution.[2]

Niclosamide: This anthelmintic is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.

Closantel: The synthesis of closantel involves the reaction of 4-chloro-α-(2-chloro-4-oximido-5-methyl-2,5-cyclohexadiene-1-ylidene)phenylacetonitrile with a reducing agent, followed by condensation with 3,5-diiodosalicylic acid.[3] An improved method utilizes catalytic hydrogenolysis instead of iron powder for the reduction step to increase yield and reduce waste.[3]

Rafoxanide: Rafoxanide is synthesized in a multi-step process. One method involves the preparation of 2-chloro-4-nitrophenyl tert-chlorophenyl ether from p-chlorophenol and 3,4-dichloronitrobenzene, followed by hydrogenation and subsequent condensation with 3,5-diiodosalicyloyl chloride.[4] A simpler, three-step synthesis starts from 4-chlorophenol (B41353) with a key iodination step of salicylic acid using iodine and hydrogen peroxide, achieving a high yield.[5]

Mechanism of Action

The primary mechanism of action for iodinated salicylamides as anthelmintics is the uncoupling of oxidative phosphorylation in parasites.[6] By acting as protonophores, they disrupt the proton gradient across the inner mitochondrial membrane, leading to a depletion of ATP, the main energy currency of the cell. This ultimately results in paralysis and death of the parasite.

Beyond this core mechanism, particularly niclosamide has been shown to modulate several key signaling pathways implicated in cancer and other diseases:

-

Wnt/β-catenin Signaling: Niclosamide inhibits this pathway by promoting the degradation of the Wnt co-receptor LRP6 and downregulating Dishevelled-2 (Dvl2) and β-catenin.[7][8][9]

-

mTORC1 Signaling: Niclosamide inhibits mTORC1 signaling, which is often dysregulated in cancer.[10][11][12] This inhibition appears to be linked to its ability to lower cytoplasmic pH by acting as a protonophore, dissipating the proton gradient between lysosomes and the cytosol.[10][11][12] It can also downregulate mTORC1 via AMPK activation.[13]

-

STAT3 Signaling: Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[14][15] It blocks the phosphorylation of STAT3 at tyrosine 705, preventing its activation and nuclear translocation, thereby inhibiting the transcription of STAT3 target genes involved in cell survival and proliferation.[1][15][16][17]

-

NF-κB Signaling: Niclosamide has also been reported to inhibit the NF-κB signaling pathway.

Rafoxanide has also been shown to exert anticancer effects by inhibiting STAT3 and NF-κB signaling pathways.[18][19]

Quantitative Data on Biological Activity

The following tables summarize the in vitro and in vivo efficacy of niclosamide, closantel, and rafoxanide against various parasites and cancer cell lines.

| Compound | Target Organism/Cell Line | Assay Type | Efficacy Metric | Value | Reference |

| Niclosamide | Schistosoma mansoni (cercariae) | Topical Application (in monkeys) | Protection | 100% (for 3 days) | [14] |

| Schistosoma mansoni (reinfection) | Topical Application (in humans) | Reduction in Reinfection Rate | 25.2% | [13][20] | |

| HGC-27 (Gastric Cancer) | MTT Assay | IC50 | ~1.5 µM | [18] | |

| MKN-74 (Gastric Cancer) | MTT Assay | IC50 | ~7.5 µM | [18] | |

| MDA-MB-231 (Breast Cancer) | Cell Viability | IC50 | 13.63 ± 0.43 µM | [21] | |

| Hs578T (Breast Cancer) | Cell Viability | IC50 | 25.32 ± 0.54 µM | [21] | |

| BE3 (Esophageal Cancer) | MTS Assay | IC50 | < 2.5 µM | [22] | |

| CE48T (Esophageal Cancer) | MTS Assay | IC50 | < 2.5 µM | [22] | |

| Closantel | Haemonchus contortus (BZD-resistant) | In vivo (sheep) | Fecal Egg Count Reduction | 91.24 - 98.23% | [10] |

| Fascioloides magna (8-week-old) | In vivo (sheep, oral) | Reduction in Worm Burden | 94.6 - 97.7% (at 15 mg/kg) | [23][24] | |

| Fascioloides magna (8-week-old) | In vivo (sheep, IM) | Reduction in Worm Burden | Equivalent to 15 mg/kg oral dose (at 7.5 mg/kg) | [23][24] | |

| Fasciola hepatica (2, 4, 6-week-old) | In vivo (sheep) | Efficacy | Limited | [15] | |

| Fasciola hepatica (adult) | In vivo (sheep) | Efficacy | 100% | [15] | |

| Rafoxanide | Fasciola hepatica (adult) | In vivo (cattle) | Efficacy | 64.6% (at 3.75 mg/kg) | [7][25] |

| Fasciola hepatica (adult) | In vivo (cattle) | Efficacy | 92.6% (at 5.0 mg/kg) | [7][25] | |

| Fasciola hepatica (6-week-old) | In vivo (cattle) | Efficacy | 37.9% (at 7.5 mg/kg) | [7][25] | |

| Fasciola hepatica (6-week-old) | In vivo (cattle) | Efficacy | 55.7% (at 10.0 mg/kg) | [7][25] | |

| Haemonchus placei (4th stage) | In vivo (cattle) | Efficacy | 87.4% (at 7.5 mg/kg) | [7][25] | |

| Bunostomum phlebotomum (adult) | In vivo (cattle) | Efficacy | 94.6% (at 7.5 mg/kg) | [7][25] | |

| Fasciola hepatica (6-week-old) | In vivo (sheep, oral/intraruminal) | Efficacy | 85-90% (Clioxanide at 40 mg/kg) | [11] | |

| Fasciola hepatica (12-week-old) | In vivo (sheep, oral/intraruminal) | Efficacy | 96% (Clioxanide at 20 mg/kg) | [11] |

Experimental Protocols

In Vitro Anthelmintic Assays

1. Larval Motility Assay (for Haemonchus contortus)

This assay assesses the effect of compounds on the motility of third-stage larvae (L3).

-

Materials:

-

H. contortus L3 larvae

-

Phosphate Buffered Saline (PBS), pH 7.4

-

RPMI-1640 culture medium

-

Test compounds and controls (e.g., Levamisole)

-

96-well microtiter plates

-

Inverted microscope or automated motility tracking system.

-

-

Procedure:

-

Obtain L3 larvae from fecal cultures of infected sheep.

-

Wash the larvae with PBS to remove debris.

-

Prepare serial dilutions of the test compounds in RPMI-1640 in a 96-well plate. Include positive and solvent controls.

-

Add approximately 50-100 L3 larvae to each well.

-

Incubate the plates at 37°C for 24-72 hours.

-

Assess larval motility at specified time points by visual inspection under a microscope or using an automated tracker. Score motility on a predefined scale (e.g., 0=dead, 3=active).

-

Calculate the percentage of larval motility inhibition for each concentration relative to the solvent control and determine the IC50 value.[26][27]

-

2. Egg Hatch Assay (for Fasciola hepatica)

This assay determines the ability of a compound to inhibit the hatching of parasite eggs.

-

Materials:

-

F. hepatica eggs isolated from infected animal feces

-

Distilled water

-

Test compounds and controls (e.g., Albendazole)

-

24-well plates

-

Helminthological iodine solution

-

Inverted microscope.

-

-

Procedure:

-

Isolate F. hepatica eggs from fecal samples using a sedimentation technique.

-

Wash the eggs with distilled water.

-

Add 100-150 eggs to each well of a 24-well plate in a small volume of distilled water.

-

Add an equal volume of the test compound at various concentrations to the wells. Use distilled water as a negative control.

-

Incubate the plates at 26-28°C in the dark for 10-14 days.

-

Stop the hatching process by adding a drop of helminthological iodine.

-

Count the number of hatched larvae and unhatched eggs in each well under a microscope.

-

Calculate the percentage of hatch inhibition for each concentration and determine the EC50 value.[28][29]

-

In Vivo Efficacy Trials

1. Fecal Egg Count Reduction Test (FECRT) in Sheep

This test evaluates the efficacy of an anthelmintic in reducing the number of parasite eggs shed in the feces of infected animals.

-

Experimental Design:

-

Select a group of sheep naturally infected with gastrointestinal nematodes.

-

Divide the sheep into treatment and control groups (n ≥ 10 per group).

-

Collect individual fecal samples from all animals on Day 0 (before treatment).

-

Administer the test compound (e.g., closantel at 10 mg/kg body weight) to the treatment group. The control group receives a placebo or no treatment.[10]

-

Collect individual fecal samples again on Days 10-14 post-treatment.

-

Perform fecal egg counts (e.g., using the McMaster technique) on all samples.

-

Calculate the percentage of fecal egg count reduction for the treated group compared to the control group.

-

2. Controlled Efficacy Test in Cattle

This study design provides a more controlled assessment of anthelmintic efficacy against specific parasite species and life stages.

-

Experimental Design:

-

Use parasite-naive calves raised under worm-free conditions.

-

Artificially infect the calves with a known number of infective larvae of the target parasite (e.g., Fasciola hepatica metacercariae or Haemonchus placei L3 larvae).[7][25]

-

Allow the infection to establish for a specific period to target immature or adult worms.

-

Divide the calves into treatment and control groups.

-

Administer the test compound (e.g., rafoxanide at a specific dose) to the treatment group.

-

After a set period, humanely euthanize all animals and recover, identify, and count the parasites from the target organs (e.g., liver for F. hepatica, abomasum for H. placei).

-

Calculate the percentage efficacy by comparing the mean worm burden of the treated group to that of the control group.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized workflow for the discovery and development of anthelmintic drugs.

Caption: Key signaling pathways inhibited by Niclosamide.

Conclusion

The iodinated salicylamides, exemplified by niclosamide, closantel, and rafoxanide, represent a versatile class of compounds with significant therapeutic impact in both veterinary and human medicine. Their discovery as potent anthelmintics has paved the way for the exploration of their broader pharmacological activities, particularly in the realm of oncology. The uncoupling of oxidative phosphorylation remains their hallmark mechanism of action against parasites, while the modulation of critical cellular signaling pathways such as Wnt/β-catenin, mTORC1, and STAT3 underscores their potential as anticancer agents. This guide has provided a comprehensive technical overview of their synthesis, mechanisms, and evaluation methodologies, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further research into the precise molecular interactions and the development of novel analogs will continue to expand the therapeutic applications of this important chemical class.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

- 3. The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclosanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vetlexicon.com [vetlexicon.com]

- 6. Anthelmintic drug discovery: target identification, screening methods and the role of open science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The efficiency of clioxanide and rafoxanide against Fasciola hepatica in sheep by different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Field trial of 1% niclosamide as a topical antipenetrant to Schistosoma mansoni cercariae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of Niclosamide as a potential topical antipenetrant (TAP) against cercariae of Schistosoma mansoni in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effectiveness of an experimental injectable prodrug formulation against Fasciola hepatica of different ages in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scops.org.uk [scops.org.uk]

- 17. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Activity of closantel against experimentally induced Fascioloides magna infection in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. experts.umn.edu [experts.umn.edu]

- 25. Trials with rafoxanide. 7. Efficacy against Fasciola hepatica, Haemonchus placei and Bunostomum phlebotomum in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Haemonchus contortus: the uptake and metabolism of closantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ajol.info [ajol.info]

- 28. library.dpird.wa.gov.au [library.dpird.wa.gov.au]

- 29. Development of an egg hatch assay for the detection of anthelmintic resistance to albendazole in Fasciola hepatica isolated from sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Hydroxy-5-iodobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization and synthesis of 2-Hydroxy-5-iodobenzamide (CAS No. 18179-40-3), a halogenated salicylamide (B354443) with potential applications in medicinal chemistry.[1][2] This document details the available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and visualizes a key biological signaling pathway associated with the broader class of salicylamides.

Core Compound Properties

This compound is a white to off-white crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆INO₂ | [3] |

| Molecular Weight | 263.03 g/mol | [2] |

| Melting Point | 186 - 188 °C | |

| CAS Number | 18179-40-3 | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework. The substitution pattern on the aromatic ring, particularly the para-positioning of the iodine atom relative to the hydroxyl group, can be confirmed by analyzing the splitting patterns and coupling constants of the aromatic protons.[4]

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| Broad | s | 2H | -NH₂ |

| Broad | s | 1H | -OH |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~160 | C-OH |

| ~142 | Ar-C |

| ~130 | Ar-C |

| ~120 | Ar-C |

| ~118 | C-I |

| ~85 | C-CONH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, amide, and aromatic moieties.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3300 | N-H | Stretch (Amide) |

| 3400 - 3200 | O-H | Stretch (Phenol) |

| ~1660 | C=O | Stretch (Amide I) |

| ~1600 | N-H | Bend (Amide II) |

| 1600, 1500 | C=C | Stretch (Aromatic) |

| ~1250 | C-O | Stretch (Phenol) |

| Below 900 | C-H | Out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (263.03).

Mass Spectrometry Data

| m/z | Assignment |

| 263 | [M]⁺ (Molecular Ion) |

| 246 | [M-NH₃]⁺ |

| 136 | [M-I]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound in a solvent like methanol (B129727) would show absorption maxima characteristic of the substituted benzene (B151609) ring.

UV-Vis Spectral Data (in Methanol)

| λmax (nm) |

| ~210 |

| ~250 |

| ~330 |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the iodination of salicylamide using sodium iodide and sodium hypochlorite (B82951).[5]

Materials:

-

Salicylamide (2-hydroxybenzamide)

-

Absolute Ethanol (B145695)

-

Sodium Iodide (NaI)

-

6% (w/v) Sodium Hypochlorite (NaOCl) solution

-

10% (w/v) Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

-

10% (w/v) Hydrochloric Acid (HCl)

-

Ice-water bath

-

Erlenmeyer flask

-

Stirring apparatus

-

Vacuum filtration apparatus (Büchner funnel)

-

Blue litmus (B1172312) paper

Procedure:

-

Dissolve salicylamide in absolute ethanol in an Erlenmeyer flask. Gentle warming and swirling can aid dissolution.

-

Cool the flask in an ice-water bath.

-

Add sodium iodide to the cooled solution and swirl until it dissolves.

-

While maintaining the temperature at or near 0°C, add the sodium hypochlorite solution.

-

Stir the reaction mixture vigorously. The solution will change color from clear to dark red-brown and then to lighter shades of yellow. The reaction is complete when a faint yellow-green color is reached.

-

Allow the reaction to sit undisturbed for approximately 10 minutes.

-

Add sodium thiosulfate solution to quench any remaining unreacted iodine.

-

Slowly acidify the solution with hydrochloric acid until it is acidic, as indicated by blue litmus paper turning red. A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with ice-cold 95% ethanol.

-

Dry the crystals under vacuum for 10-15 minutes.

Caption: Synthesis workflow for this compound.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used.

FTIR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared spectrometer.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

-

For EI-MS, the solid sample is introduced directly into the ion source.

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

UV-Vis Spectroscopy

Instrumentation:

-

A UV-Visible spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol).

-

Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

-

Record the spectrum over a wavelength range of 200-800 nm.

-

Use the pure solvent as a blank.

Biological Signaling Context

Halogenated salicylamides have been shown to possess a range of biological activities, including anticancer and antifungal properties.[6][7] One of the key mechanisms of action for salicylanilides is the modulation of various intracellular signaling pathways that are often dysregulated in disease states. For instance, some salicylanilides are known to inhibit the Wnt/β-catenin, mTORC1, STAT3, and NF-κB signaling pathways.[6] The diagram below illustrates a generalized representation of the Wnt/β-catenin signaling pathway and a potential point of inhibition by salicylanilide (B1680751) compounds.

Caption: Wnt/β-catenin signaling pathway and potential inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 18179-40-3: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Solved This nmr was from the iodination of salicylamide | Chegg.com [chegg.com]

- 5. Solved Would you expect the iodination of 2-methylbenzamide | Chegg.com [chegg.com]

- 6. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Unraveling the Solid-State Architecture: A Guide to the Crystal Structure Analysis of 2-Hydroxy-5-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-hydroxy-5-iodobenzamide, a compound of interest in medicinal chemistry and materials science.[1][2][3][4] While a definitive crystal structure for this specific molecule is not currently available in the public domain, this document outlines the essential experimental protocols, data analysis techniques, and expected structural features. By presenting a standardized workflow and illustrating potential intermolecular interactions, this guide serves as a valuable resource for researchers undertaking the crystallographic characterization of this compound or related salicylamide (B354443) derivatives.

Introduction

This compound (also known as 5-iodosalicylamide) is a halogenated derivative of salicylamide.[5][6][7] The presence of a hydroxyl group, an amide group, and an iodine atom on the benzene (B151609) ring suggests the potential for a rich variety of intermolecular interactions that govern its solid-state packing.[2] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is crucial for predicting and controlling physicochemical properties such as solubility, stability, and bioavailability, which are of paramount importance in drug development. X-ray crystallography stands as the definitive method for elucidating such atomic-level details.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of a crystallographic model.

Crystallization

The initial and often most challenging step is to obtain single crystals suitable for X-ray diffraction. This typically involves dissolving the purified this compound in an appropriate solvent or solvent mixture and inducing slow crystallization.

Table 1: Hypothetical Crystallization Conditions for this compound

| Method | Solvent System | Temperature | Observations |

| Slow Evaporation | Ethanol/Water (1:1) | Room Temperature | Colorless, needle-like crystals may form over several days. |

| Vapor Diffusion | Dichloromethane solution with an anti-solvent of hexane | Room Temperature | Small, block-shaped crystals could be obtained. |

| Cooling Crystallization | Saturated solution in hot acetonitrile | Slow cooling to 4°C | Prismatic crystals might be observed. |

X-ray Diffraction Data Collection

Once a suitable single crystal is mounted on a goniometer, it is subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

Table 2: Typical Data Collection and Structure Refinement Parameters

| Parameter | Value |

| Diffractometer | Bruker D8 VENTURE |

| X-ray source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |

| Volume | ? ų |

| Z | ? |

| Calculated density | ? g/cm³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Theta range for data collection | ? to ? ° |

| Index ranges | -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Absorption correction | Multi-scan |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Data Analysis and Visualization

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Experimental Workflow

The logical flow from a powdered sample to a refined crystal structure is a systematic process. The following diagram illustrates this experimental workflow.

Potential Intermolecular Interactions

Based on the functional groups present in this compound, a network of intermolecular interactions is expected to stabilize the crystal lattice. These interactions likely include hydrogen bonds involving the hydroxyl and amide groups, and potentially halogen bonding involving the iodine atom. The diagram below illustrates these potential interactions.

Conclusion

The crystal structure analysis of this compound is a critical step in understanding its solid-state properties. Although a solved structure is not publicly available, this guide provides a thorough framework for its determination and analysis. The outlined experimental protocols and data interpretation strategies are applicable to a wide range of small organic molecules. The insights gained from such an analysis will undoubtedly aid in the rational design of new pharmaceutical formulations and functional materials based on the salicylamide scaffold. Researchers are encouraged to deposit their findings in public databases like the Cambridge Crystallographic Data Centre (CCDC) to advance the field of structural chemistry.

References

- 1. CAS 18179-40-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (18179-40-3) for sale [vulcanchem.com]

- 3. 5-Iodosalicylamide | 18179-40-3 | FI67585 | Biosynth [biosynth.com]

- 4. gradesfixer.com [gradesfixer.com]

- 5. chemcd.com [chemcd.com]

- 6. 5-Iodosalicylamide | CymitQuimica [cymitquimica.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Solubility Profile of 2-Hydroxy-5-iodobenzamide in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-5-iodobenzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from its parent compound, salicylamide (B354443), to provide a foundational understanding. The guide also details established experimental protocols for solubility determination and offers insights into the anticipated impact of the iodo-substituent on the compound's solubility characteristics.

Core Data Presentation: Solubility of Salicylamide as a Reference

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) |

| Water | 25 | 0.22 | 0.016 |

| 30 | 0.25 | 0.018 | |

| 40 | 0.36 | 0.026 | |

| 50 | 0.55 | 0.040 | |

| Ethanol | 25 | 19.8 | 1.44 |

| 30 | 23.4 | 1.71 | |

| 40 | 32.8 | 2.39 | |

| 50 | 45.8 | 3.34 | |

| Methanol | 25 | 39.4 | 2.87 |

| 30 | 45.6 | 3.33 | |

| 40 | 60.8 | 4.43 | |

| 50 | 80.8 | 5.89 | |

| Acetone | 25 | 27.8 | 2.03 |

| 30 | 32.4 | 2.36 | |

| 40 | 44.2 | 3.22 | |

| 50 | 60.2 | 4.39 | |

| Acetonitrile | 25 | 7.8 | 0.57 |

| 30 | 9.4 | 0.69 | |

| 40 | 13.6 | 0.99 | |

| 50 | 19.4 | 1.41 | |

| Ethyl Acetate | 25 | 5.4 | 0.39 |

| 30 | 6.6 | 0.48 | |

| 40 | 9.8 | 0.71 | |

| 50 | 14.2 | 1.04 | |

| DMSO | - | Soluble | - |

| DMF | - | Soluble | - |

Data for salicylamide is adapted from available literature. The solubility of this compound in DMSO and DMF is expected to be high based on general solvent properties, though quantitative data is unavailable.

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following are detailed methodologies for key experiments to determine the thermodynamic (equilibrium) solubility of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.

1. Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of high purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the test solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Caption: Factors influencing the solubility of this compound.

In-Depth Technical Guide: Physicochemical Properties of 2-Hydroxy-5-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxy-5-iodobenzamide (CAS No: 18179-40-3), a key chemical intermediate. The document details its quantitative properties, experimental protocols for its synthesis and analysis, and its role as a building block in medicinal chemistry.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its structure, featuring a hydroxyl group, an amide group, and an iodine atom on a benzene (B151609) ring, imparts specific chemical characteristics relevant to its use in organic synthesis. The presence of the hydroxyl group generally enhances its solubility in polar solvents.[1]

Quantitative Data Summary

The known quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [1][2] |

| Melting Point | 186-188 °C | [2] |

| Boiling Point | 345.9 ± 37.0 °C (Predicted) | N/A |

| Density | 2.044 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 7.75 ± 0.18 (Predicted) | N/A |

| Appearance | White to off-white powder | [1] |

Note: Boiling point, density, and pKa values are predicted and should be confirmed through experimental validation.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis: Electrophilic Iodination of Salicylamide (B354443)

This compound is synthesized via an electrophilic aromatic substitution reaction, specifically the iodination of salicylamide (2-hydroxybenzamide).[3][4][5] The hydroxyl group of salicylamide is a strongly activating ortho-, para- director, while the amide group is a deactivating meta- director. The resulting product is predominantly the 5-iodo substituted compound, para to the powerful hydroxyl directing group.[5][6]

Materials:

-

Salicylamide (2-hydroxybenzamide)

-

Absolute Ethanol (B145695)

-

Sodium Iodide (NaI)

-

6% (w/v) Sodium Hypochlorite (B82951) (NaOCl) solution (household bleach)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Hydrochloric Acid (HCl)

-

Ice bath

Procedure: [4]

-

Dissolution: Dissolve approximately 1.0 g of salicylamide in 20 mL of absolute ethanol in a 100-mL round-bottom flask. Gentle warming by hand can aid dissolution.

-

Addition of Iodide Source: Once the salicylamide is fully dissolved, add 1.2 g of sodium iodide to the solution and stir until homogeneous.

-

Generation of Electrophile: Cool the reaction flask in an ice bath to 0 °C. Remove the flask from the ice bath and quickly add 9.2 mL of 6% sodium hypochlorite solution. The NaOCl oxidizes the iodide ion (I⁻) to generate the electrophilic iodine species (I⁺).[4][7] Swirl the flask vigorously to ensure complete mixing.

-

Quenching: After the reaction proceeds, any excess hypochlorite is quenched by the addition of sodium thiosulfate.

-

Neutralization and Precipitation: The reaction mixture is typically basic due to hydroxide (B78521) ions present in the bleach solution.[3] Hydrochloric acid is added to neutralize the mixture, causing the this compound product to precipitate out of the solution.

-

Isolation: The solid product is collected via vacuum filtration.

Purification: Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to remove unreacted starting materials and side products.

Procedure:

-

The crude this compound is dissolved in a minimum amount of a suitable hot solvent, such as an ethanol/water mixture.

-

The solution is allowed to cool slowly, promoting the formation of pure crystals.

-

The purified crystals are then collected by vacuum filtration and dried.

Analysis and Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

-

Melting Point Determination: The melting point of the purified product is measured and compared to the literature value (186-188 °C). A sharp melting range close to the literature value indicates high purity.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the substitution pattern on the aromatic ring. The presence of characteristic peaks for the hydroxyl (-OH), amide (-C=O, -NH₂), and the C-I bonds, along with the fingerprint region pattern for a 1,2,4-trisubstituted benzene ring, confirms the product's structure.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons on the aromatic ring, confirming the position of the iodine substituent.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of this compound in drug development.

References

- 1. CAS 18179-40-3: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]

- 4. studylib.net [studylib.net]

- 5. chegg.com [chegg.com]

- 6. Iodination Of Salicylamide Lab Report | PDF [slideshare.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 2-Hydroxy-5-iodobenzamide (CAS 18179-40-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-iodobenzamide, a halogenated derivative of salicylamide (B354443), is a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical, physical, and potential pharmacological properties. Detailed methodologies for its synthesis and potential biological evaluation are presented, drawing from established protocols for related compounds. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide outlines the experimental frameworks necessary to elucidate its therapeutic potential, particularly as an antimicrobial and anti-inflammatory agent. Furthermore, this document explores the potential mechanisms of action through key signaling pathways, providing a foundation for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] The presence of the hydroxyl, amide, and iodo functional groups on the benzene (B151609) ring confers distinct chemical and physical characteristics to the molecule.

| Property | Value | Reference(s) |

| CAS Number | 18179-40-3 | [2] |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 5-Iodosalicylamide, Benzamide, 2-hydroxy-5-iodo- | [2] |

| Melting Point | 186-188 °C | [2] |

| Boiling Point | 345.9 °C (predicted) | |

| Density | 2.0 g/cm³ (predicted) | |

| LogP | 3.04 (predicted) | |

| InChI | InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | [2] |

| InChIKey | DATPWLOVEIACJF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1I)C(=O)N)O | [2] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by iodination of salicylamide.

Materials:

-

Salicylamide

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite (B82951) (NaOCl, commercial bleach)

-

Ethanol

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Filter paper

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer and hotplate

-

pH paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve salicylamide in ethanol.

-

Addition of Iodide Source: To the stirred solution, add a molar equivalent of sodium iodide.

-

Iodination: Slowly add a slight molar excess of sodium hypochlorite solution (bleach) dropwise to the reaction mixture at room temperature. The reaction is expected to be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.

-

Precipitation: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and the position of the iodine atom on the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H, N-H, C=O, and C-I functional groups.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

-

Melting Point Analysis: The melting point of the synthesized compound should be compared with the literature value.

Potential Pharmacological Properties and Experimental Protocols

Based on the known activities of salicylamide and its derivatives, this compound is a candidate for investigation as an antimicrobial and anti-inflammatory agent. Anilides derived from 5-iodosalicylamide have demonstrated anti-fungal and bactericidal properties.

Antimicrobial Activity

3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound required to inhibit the growth of various microorganisms.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth medium in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include positive controls (microbes with standard antimicrobial agent) and negative controls (microbes with vehicle only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

The anti-inflammatory potential of salicylamides is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

3.2.1. Experimental Protocol: COX Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

-

This compound

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin (B15479496) detection

-

Assay buffer

-

96-well plate

-

Plate reader

-

Known COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

Procedure:

-

Compound Preparation: Prepare various concentrations of this compound.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound.

-

Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a set incubation time, measure the product formation using a suitable detection method (e.g., measuring the absorbance or fluorescence of the probe).

-

Calculation of Inhibition: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Potential Signaling Pathways

The anti-inflammatory effects of compounds are often mediated through the modulation of key signaling pathways. For salicylamide derivatives, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are primary targets of interest.

4.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and mediators.

4.2. MAPK Signaling Pathway

The MAPK cascade, including p38 and JNK pathways, is also crucial in regulating the production of inflammatory mediators.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further investigation in drug discovery. Its structural similarity to known bioactive salicylamides suggests potential as an antimicrobial and anti-inflammatory agent. This guide has provided the foundational knowledge and detailed experimental protocols necessary to explore these possibilities.

Future research should focus on:

-

Synthesis and Characterization: Performing the synthesis and thorough characterization of this compound to confirm its structure and purity.

-

Quantitative Biological Evaluation: Conducting the described antimicrobial and anti-inflammatory assays to obtain quantitative data (MIC and IC₅₀ values).

-

Mechanism of Action Studies: Investigating the effect of the compound on the NF-κB and MAPK signaling pathways to elucidate its molecular mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand the contribution of each functional group to its biological activity.

By systematically addressing these research areas, the therapeutic potential of this compound can be fully realized, potentially leading to the development of new therapeutic agents.

References

Theoretical Properties of 2-Hydroxy-5-iodobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-iodobenzamide, a halogenated derivative of salicylamide (B354443), presents a molecule of interest for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its theoretical properties, including its physicochemical characteristics, potential biological activities, and underlying mechanisms of action. This document synthesizes available data to offer a foundational understanding for researchers exploring its therapeutic potential. Detailed experimental protocols for its synthesis and for the evaluation of its biological activities are provided, alongside computational considerations for in silico analysis.

Introduction

This compound (CAS No: 18179-40-3) is an aromatic amide featuring a hydroxyl group and an iodine atom on the benzene (B151609) ring.[1][2] The presence of the salicylamide scaffold suggests potential analgesic, anti-inflammatory, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The introduction of an iodine atom can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and may enhance its biological activity. This guide delves into the theoretical and known properties of this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | [5] |

| Molecular Weight | 263.03 g/mol | [5] |

| Melting Point | 186-188 °C | [6][7] |

| Boiling Point (Predicted) | 345.9 ± 37.0 °C | [8] |

| pKa (Predicted) | 7.75 ± 0.18 | [8] |

| LogP (Predicted) | 3.04 | [9] |

| Appearance | White to off-white crystalline solid | [9] |

| Solubility | The hydroxyl group may enhance solubility in polar solvents. | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis

The synthesis of this compound can be achieved through the electrophilic iodination of salicylamide (2-hydroxybenzamide). The hydroxyl group is a strongly activating ortho-, para-director, and the amide group is a deactivating meta-director. Therefore, the iodination is expected to occur at the position para to the hydroxyl group.[3]

Experimental Protocol: Iodination of Salicylamide

This protocol is adapted from the electrophilic iodination of salicylamide.

Materials:

-

Salicylamide (2-hydroxybenzamide)

-

Sodium iodide (NaI)

-

Sodium hypochlorite (B82951) (NaOCl, commercial bleach)

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Deionized water

-

Round-bottom flask (100 mL)

-

Stirring apparatus

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Beakers

-

Graduated cylinders

Procedure:

-

In a 100-mL round-bottom flask, dissolve approximately 1.0 g of salicylamide in 20 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.[3]

-

Once the salicylamide is completely dissolved, add 1.2 g of sodium iodide to the solution and stir until homogeneous.[3]

-

Cool the mixture in an ice bath. While stirring, slowly add 20 mL of sodium hypochlorite solution (bleach).

-

After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 10 minutes.

-

To quench any excess sodium hypochlorite, add 10 mL of 10% sodium thiosulfate solution and stir for 5 minutes.

-

Acidify the reaction mixture by the dropwise addition of 1 M hydrochloric acid until the pH is acidic (test with litmus (B1172312) paper). This will precipitate the crude product.

-

Collect the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Dry the purified crystals and determine the melting point and yield.

Potential Biological Activities and Mechanism of Action

Anti-inflammatory, Analgesic, and Antipyretic Activity

As a derivative of salicylamide, this compound is predicted to exhibit anti-inflammatory, analgesic, and antipyretic effects. The primary mechanism of action for salicylamides is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX, this compound would reduce the production of prostaglandins, thereby alleviating these symptoms.

Caption: Inhibition of the Cyclooxygenase Pathway.

Antifungal and Bactericidal Activity

Some salicylanilides, which are structurally related to this compound, have demonstrated antifungal and bactericidal properties.[10] The exact mechanism for these activities is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes. Further investigation is required to determine if this compound possesses significant antimicrobial activity.

Experimental Protocols for Biological Evaluation

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Indomethacin)

-

Assay buffer (e.g., Tris-HCl)

-

Detection system (e.g., colorimetric or fluorometric probe, or ELISA kit for PGE2)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and varying concentrations of the test compound or positive control.

-

Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a defined period.

-

Stop the reaction and measure the product formation using the chosen detection method. For an ELISA-based detection of PGE2, the supernatant is collected and processed according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. studylib.net [studylib.net]

- 4. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 7. Iodination Of Salicylamide Lab Report | PDF [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetylation of Prostaglandin H2 Synthases by Aspirin is Inhibited by Redox Cycling of the Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy-5-iodobenzamide molecular weight and formula

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-5-iodobenzamide, tailored for researchers, scientists, and professionals in drug development. The document outlines its molecular characteristics, plausible experimental protocols for its synthesis and analysis, and key structural relationships.

Core Compound Data

This compound is an organic compound featuring a benzamide (B126) structure substituted with both a hydroxyl and an iodo group.[1] These functional groups contribute to its chemical reactivity and potential applications in medicinal chemistry and other industrial fields.[1] The presence of the hydroxyl group can enhance its solubility in polar solvents, while the iodine atom may influence its biological activity.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [2] |

| CAS Number | 18179-40-3 | [2] |

| Melting Point | 186-188 °C | |

| InChI | 1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | [3] |

| InChIKey | DATPWLOVEIACJF-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1I)C(=O)N)O | [3] |

Experimental Protocols

Proposed Synthesis Pathway

A feasible synthetic route to this compound can be envisioned in a two-step process starting from salicylaldehyde (B1680747). This involves an initial iodination followed by oxidation and amidation.

Step 1: Synthesis of 2-Hydroxy-5-iodobenzaldehyde

This step is based on the documented synthesis of 5-iodosalicylaldehyde.[4]

-

Materials: Salicylaldehyde, Dichloromethane (B109758) (CH₂Cl₂), N-iodosuccinimide (NIS), triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂).

-

Procedure:

-

Dissolve salicylaldehyde (1 mmol) in dichloromethane to a concentration of 0.1 M.

-

To this stirred solution, add triphenylphosphorane bis(trifluoromethylsulfonyl)imide (0.025 mmol).

-

Subsequently, add N-iodosuccinimide (1.1 mmol).

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography using a hexane (B92381) and ethyl acetate (B1210297) eluent system to yield purified 2-hydroxy-5-iodobenzaldehyde.[4]

-

Step 2: Conversion to this compound

The resulting aldehyde can be converted to the corresponding benzamide. A common method is oxidation to the carboxylic acid followed by amidation.

-